3-Chloro-5-(2-ethoxyethoxy)aniline
Description
3-Chloro-5-(2-ethoxyethoxy)aniline is a substituted aniline derivative characterized by a chloro group at position 3 and a 2-ethoxyethoxy group at position 5 on the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of urea derivatives and heterocyclic compounds, as evidenced by its structural analogs in pharmaceutical and agrochemical research . The 2-ethoxyethoxy substituent enhances solubility in polar solvents while maintaining moderate lipophilicity, making it a versatile intermediate in medicinal chemistry.
Properties
IUPAC Name |
3-chloro-5-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2/c1-2-13-3-4-14-10-6-8(11)5-9(12)7-10/h5-7H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRMUHOUVIWUSSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC(=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(2-ethoxyethoxy)aniline typically involves the reaction of 3-chloroaniline with ethylene glycol monoethyl ether under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as copper powder, to facilitate the substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. The product is typically purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(2-ethoxyethoxy)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Chloro-5-(2-ethoxyethoxy)aniline has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of novel materials with specific properties.
Pharmaceuticals: It may be explored for its potential biological activity and used in drug development.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(2-ethoxyethoxy)aniline involves its interaction with specific molecular targets. The chlorine and ethoxyethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The following compounds share structural similarities with 3-Chloro-5-(2-ethoxyethoxy)aniline, differing primarily in substituent groups, electronic effects, and applications:
3-Chloro-5-(trifluoromethoxy)aniline
- Structure : Chloro (position 3) and trifluoromethoxy (position 5).
- Molecular Formula: C₇H₅ClF₃NO.
- Key Properties: The trifluoromethoxy group is highly electronegative and lipophilic, increasing metabolic stability compared to alkoxy groups. It is used in urea derivatives as cytokinin oxidase/dehydrogenase inhibitors for agricultural biotechnology .
- Applications : Intermediate in agrochemical synthesis .
3-Chloro-5-(difluoromethoxy)aniline
- Structure : Chloro (position 3) and difluoromethoxy (position 5).
- Molecular Formula: C₇H₆ClF₂NO.
- Key Properties : The difluoromethoxy group is less lipophilic than trifluoromethoxy but more reactive due to reduced steric hindrance. It poses significant safety risks, including skin corrosion (H315), eye damage (H319), and respiratory irritation (H335) .
- Applications: Limited to controlled synthetic processes requiring stringent safety protocols .
3-Chloro-5-(trifluoromethyl)aniline
- Structure : Chloro (position 3) and trifluoromethyl (position 5).
- Molecular Formula : C₇H₅ClF₃N.
- Molecular Weight : 195.57 g/mol .
- Key Properties : The electron-withdrawing trifluoromethyl group reduces nucleophilicity at the amine, directing reactivity toward electrophilic substitution. It is a fluorinated building block in pharmaceutical synthesis .
- Applications : Precursor for trifluoromethyl-containing drugs and agrochemicals .
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline
- Structure : Methoxyethoxy (position 3) and trifluoromethyl (position 4).
- Molecular Formula: C₁₀H₁₂F₃NO₂.
- Key Properties : The shorter methoxyethoxy chain reduces solubility compared to 2-ethoxyethoxy, while the trifluoromethyl group enhances electrophilicity. Used in iodination reactions for functionalized aromatic intermediates .
- Applications : Intermediate in the synthesis of biphenylamines for drug discovery .
3-Chloro-4-ethoxy-5-fluoroaniline
- Structure : Chloro (position 3), ethoxy (position 4), and fluoro (position 5).
- Molecular Formula: C₈H₉ClFNO.
- Molecular Weight : 189.61 g/mol .
- Key Properties : The fluorine atom increases electronegativity, enhancing resonance stabilization. Ethoxy at position 4 directs regioselectivity in coupling reactions.
- Applications : Custom synthesis of fluorinated pharmaceutical intermediates .
Comparative Analysis Table
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